molecular formula C9H9NO2 B1400227 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1138220-70-8

6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1400227
M. Wt: 163.17 g/mol
InChI Key: DMYHFZSFHVSUQC-UHFFFAOYSA-N
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Description

“6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the CAS Number: 1138220-70-8 . It has a molecular weight of 163.18 . The compound is also known as 6-hydroxy-7-methyl-1-isoindolinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3, (H,10,12) . This indicates that the compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

The compound is a solid in its physical form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Sato et al. (1988) describes the synthesis of various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles, highlighting acid or base-induced cyclization methods (Sato et al., 1988).
  • Chemical Reactions and Derivatives : Research by Sato et al. (1990) focuses on synthesizing different isoindoles with various functional groups, exploring new reactions of 2,3-dicyanobenzaldehyde (Sato et al., 1990).
  • Structural Analysis and Properties : The study by Fun et al. (2007) offers insights into the crystal structure of a related isoindolone compound, emphasizing its planar nature and conformational aspects (Fun et al., 2007).

Applications in Organic Chemistry

  • Organic Synthesis and Reactions : Crawford et al. (2008) document a novel pyrolytic synthesis of isoindolo[2,1-a]indol-6-one, revealing unexpected chemical properties and potential applications in organic synthesis (Crawford et al., 2008).
  • Metal Complexes Formation : Galanin et al. (2009) explore the formation of metal complexes with isoindolone derivatives, suggesting potential applications in coordination chemistry (Galanin et al., 2009).

Advanced Material Development

  • Crystallographic Studies : Hennige et al. (1988) analyze 3-alkoxy-1H-isoindoles, discussing their synthesis, properties, and potential applications in material science, especially in the context of their unique spectroscopic properties (Hennige et al., 1988).

Pharmaceutical and Medicinal Chemistry

  • Pharmaceutical Synthesis : The work by KapplesKevin and Shutske (1997) elaborates on the synthesis of 1-alkyl-2,3-dihydro-2-(4-pyridinyl)-1H-isoindoles, highlighting their potential as selective serotonin reuptake inhibitors (KapplesKevin & Shutske, 1997).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHFZSFHVSUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
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6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
Reactant of Route 6
6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one

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